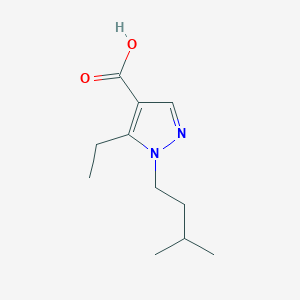
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one
Vue d'ensemble
Description
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one (ACPI) is a highly versatile organic compound used in a variety of scientific research applications. It is a heterocyclic compound that is structurally related to several other compounds, including imidazolidinones, imidazolines, and imidazoles. ACPI has a wide range of properties, making it a useful tool in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
Stereoselective Synthesis and Structural Analysis : The synthesis of imidazolidin-4-ones, including derivatives structurally similar to 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one, has been reported to exhibit unexpected stereoselectivity when reacting with substituted benzaldehydes. These compounds serve as skeletal modifications in bioactive oligopeptides, acting either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. The stereoselectivity of these reactions has been attributed to intramolecular hydrogen bonds, highlighting the complex interplay between structure and reactivity in the synthesis of such derivatives (Ferraz et al., 2007).
Pharmacological Activity
Pharmacological Activity and Molecular Structure : Research on compounds bearing the 1-aryl substituent, such as 1-(4-chlorophenyl)-2-aminoimidazoline-2, has shown significant central activity, particularly for antinociceptive and serotonergic effects. The 4-chlorophenyl substituent, due to its higher lipophilicity, has been identified as playing a crucial role in the pharmacophoric group for both the opioid MOP receptor and the 5-HT2 receptor affinity. This underscores the importance of specific structural features in enhancing the pharmacological activity of these derivatives (Matosiuk et al., 2005).
Antimicrobial Properties
Antibacterial Agents Design and Synthesis : The design and synthesis of imidazolidine derivatives, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, have been explored for their potential as novel, nonmutagenic antibacterial agents with specific activity against anaerobic bacteria. These compounds have been developed with the intention of acting as pro-drugs, liberating lethal species specifically within the target anaerobic bacterial cell following bioreduction, showcasing the application of imidazolidine derivatives in targeted antimicrobial therapy (Dickens et al., 1991).
Material Science and Corrosion Inhibition
Corrosion Inhibition Studies : Imidazole derivatives, such as 1-(2-ethylamino)-2-methylimidazoline and its analogs, have been evaluated for their corrosion inhibition properties on mild steel in acid media. These studies provide insights into the efficiency of these compounds as corrosion inhibitors, highlighting their potential applications in protecting industrial materials against corrosive environments. The research includes both experimental and theoretical evaluations, emphasizing the relationship between molecular structure and corrosion inhibition efficacy (Cruz et al., 2004).
Propriétés
IUPAC Name |
1-(5-amino-2-chlorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-6(11)5-8(7)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRHWJDDSTAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)

![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)